![molecular formula C20H25N5O2 B11434200 N-(4-methoxyphenyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B11434200.png)
N-(4-methoxyphenyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound that belongs to the class of tricyclic carboxamides This compound features a unique structure with a tricyclo[3311~3,7~]decane core, a tetrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps:
Formation of the Tricyclo[3.3.1.1~3,7~]decane Core: This can be achieved through a Diels-Alder reaction followed by a series of cyclization steps.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an amine group on the tricyclic core.
Formation of the Carboxamide: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the tetrazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[331
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide: shares similarities with other tricyclic carboxamides and tetrazole-containing compounds.
Other Tricyclic Carboxamides: These compounds often exhibit similar chemical reactivity and biological activity.
Tetrazole-Containing Compounds: Known for their stability and potential pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a tricyclic core, a tetrazole ring, and a methoxyphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(5-methyltetrazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c1-13-22-24-25(23-13)20-10-14-7-15(11-20)9-19(8-14,12-20)18(26)21-16-3-5-17(27-2)6-4-16/h3-6,14-15H,7-12H2,1-2H3,(H,21,26) |
InChI Key |
WUGWZTPYNKGURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.